molecular formula C9H8ClNOS B14529423 1,4-Benzoxazepine-5(2H)-thione, 7-chloro-3,4-dihydro- CAS No. 62407-30-1

1,4-Benzoxazepine-5(2H)-thione, 7-chloro-3,4-dihydro-

Cat. No.: B14529423
CAS No.: 62407-30-1
M. Wt: 213.68 g/mol
InChI Key: PRJKIPNSIDCXFD-UHFFFAOYSA-N
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Description

1,4-Benzoxazepine-5(2H)-thione, 7-chloro-3,4-dihydro- is a heterocyclic compound that contains a benzoxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzoxazepine-5(2H)-thione, 7-chloro-3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of ortho-aminothiophenols with chloroacetyl chloride: This reaction can be carried out in the presence of a base such as triethylamine.

    Condensation reactions involving 2-aminophenols and thioesters: These reactions may require catalysts and specific solvents to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzoxazepine-5(2H)-thione, 7-chloro-3,4-dihydro- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the thione group to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions at specific positions on the benzoxazepine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, halogenating agents like N-bromosuccinimide.

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Halogenated or alkylated derivatives: From substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of pharmaceutical agents with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: As a building block for the synthesis of novel polymers or materials with unique electronic or optical properties.

    Biological Research: As a probe or tool for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1,4-Benzoxazepine-5(2H)-thione, 7-chloro-3,4-dihydro- would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzoxazepine derivatives: Compounds with similar ring structures but different substituents.

    Benzothiazepines: Compounds with a sulfur atom in place of the oxygen in the ring.

    Benzodiazepines: Compounds with a nitrogen atom in place of the oxygen in the ring.

Uniqueness

1,4-Benzoxazepine-5(2H)-thione, 7-chloro-3,4-dihydro- is unique due to the presence of the thione group and the specific chloro substitution, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

62407-30-1

Molecular Formula

C9H8ClNOS

Molecular Weight

213.68 g/mol

IUPAC Name

7-chloro-3,4-dihydro-2H-1,4-benzoxazepine-5-thione

InChI

InChI=1S/C9H8ClNOS/c10-6-1-2-8-7(5-6)9(13)11-3-4-12-8/h1-2,5H,3-4H2,(H,11,13)

InChI Key

PRJKIPNSIDCXFD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)Cl)C(=S)N1

Origin of Product

United States

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